Delavayine A
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Overview
Description
Delavayine A is a natural product found in Incarvillea delavayi with data available.
Scientific Research Applications
1. Antinociceptive Properties
Delavayine A has been studied for its antinociceptive properties. Nakamura, Kido, Kinjo, and Nohara (2000) evaluated its effects in an acetic acid-induced writhing test in mice. Their research indicated that this compound, a novel monoterpene alkaloid, showed significant antinociceptive activity when administered subcutaneously (Nakamura et al., 2000).
2. Cytotoxic and Antimicrobial Activities
This compound has also been investigated for its cytotoxic and antimicrobial activities. In a study by Shinde et al. (2016), the compound demonstrated moderate cytotoxic activity against cancer cell lines and showed activity against Gram-positive bacteria (Shinde et al., 2016).
3. Anti-Inflammatory Effects
Research by Xie et al. (2018) explored this compound's potential in suppressing inflammatory responses. Their findings showed that this compound significantly reduced pro-inflammatory mediators in lipopolysaccharide (LPS)-induced microglial cells, hinting at its potential for treating inflammation-related conditions (Xie et al., 2018).
4. Cancer Research
In another study, Zhang et al. (2016) isolated delavatine A, a structurally unusual alkaloid from Incarvillea delavayi, showing considerable cytotoxicity against several cancer cell lines (Zhang et al., 2016).
Properties
Molecular Formula |
C19H28NO2+ |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
[(4S,4aS,7S,7aS)-2,2,4-trimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridin-2-ium-7-yl]methyl benzoate |
InChI |
InChI=1S/C19H28NO2/c1-14-11-20(2,3)12-18-16(9-10-17(14)18)13-22-19(21)15-7-5-4-6-8-15/h4-8,14,16-18H,9-13H2,1-3H3/q+1/t14-,16-,17+,18-/m1/s1 |
InChI Key |
WIZMGHKBJJVAEH-NRSFXHEJSA-N |
Isomeric SMILES |
C[C@@H]1C[N+](C[C@H]2[C@H]1CC[C@@H]2COC(=O)C3=CC=CC=C3)(C)C |
Canonical SMILES |
CC1C[N+](CC2C1CCC2COC(=O)C3=CC=CC=C3)(C)C |
Synonyms |
delavayine A delavayine-A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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